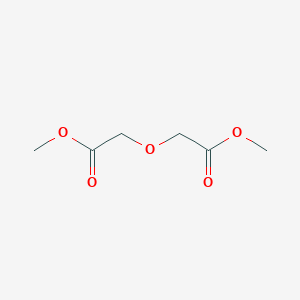

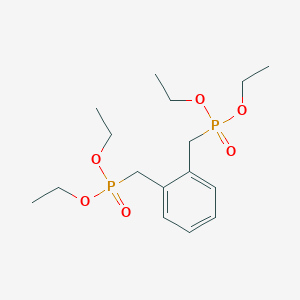

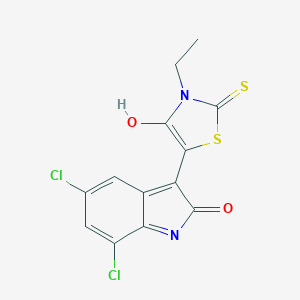

![molecular formula C6H8N2 B042012 5,6-二氢-4H-吡咯并[1,2-b]吡唑 CAS No. 107862-65-7](/img/structure/B42012.png)

5,6-二氢-4H-吡咯并[1,2-b]吡唑

描述

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring

科学研究应用

Chemistry: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of inhibitors for specific enzymes and receptors .

Medicine: The medicinal applications of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole include its use in the design of new pharmaceuticals. It has been studied for its potential anti-inflammatory, anti-cancer, and neuroprotective properties .

Industry: In the industrial sector, this compound is explored for its use in the development of new materials with specific electronic and optical properties .

作用机制

Mode of Action

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole interacts with its target by inhibiting the kinase activity of the TGF-βI receptor . This inhibition disrupts the signal transduction pathway, leading to changes in cellular processes controlled by this receptor.

Biochemical Pathways

The compound affects the TGF-β signaling pathway . By inhibiting the TGF-βI receptor, it disrupts the normal signaling cascade, affecting downstream effects such as cell growth and differentiation.

Result of Action

The inhibition of the TGF-βI receptor by 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole leads to a disruption in the normal cellular processes controlled by this receptor . This includes changes in cell growth, proliferation, differentiation, and apoptosis.

生化分析

Biochemical Properties

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its activity and thereby modulating cell death pathways. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole has been shown to interact with other proteins and biomolecules, affecting their function and stability.

Cellular Effects

The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell death and survival. By inhibiting RIPK1, the compound can prevent necroptosis, thereby promoting cell survival under stress conditions . Furthermore, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes like RIPK1, blocking their activity . This inhibition can lead to downstream effects on cell signaling pathways, altering gene expression and cellular responses. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with other proteins, either stabilizing or destabilizing them, which further influences cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cells. Studies have shown that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of necroptosis and other cellular processes, but the exact effects depend on the experimental conditions and duration of exposure.

Dosage Effects in Animal Models

The effects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole vary with different dosages in animal models. At low doses, the compound effectively inhibits RIPK1 and prevents necroptosis without causing significant toxicity . At higher doses, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes like RIPK1 . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. Additionally, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole may interact with cofactors and other molecules that modulate its activity and stability.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole can be achieved through several methods. One common approach involves the microwave irradiation of 2-alkynyl-5-(phenyl or alkyl)tetrazoles, which undergoes intramolecular [3+2] cyclization of nitrile-imine intermediates . Another method includes the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .

Industrial Production Methods: While specific industrial production methods for 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

化学反应分析

Types of Reactions: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents.

相似化合物的比较

- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid

- Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

- 3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole

Comparison: Compared to its analogues, 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole exhibits unique properties due to its specific ring structure and electronic configuration. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for targeted research and development .

属性

IUPAC Name |

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-3-4-7-8(6)5-1/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKUERRPRLVSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=NN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454120 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107862-65-7 | |

| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles that make them interesting for medicinal chemistry?

A1: 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles are bicyclic heterocycles that offer diverse possibilities for structural modifications. Researchers have explored the introduction of aryl and heteroaryl substituents at various positions of the core scaffold. [, ] This flexibility in structural design allows for fine-tuning the compound's properties to target specific biological pathways.

Q2: Can you provide an example of a specific biological target that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives have been investigated against?

A2: Yes, research has shown that certain 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives demonstrate inhibitory activity against ALK5 kinase. [, ] ALK5 kinase plays a crucial role in the TGF-beta signaling pathway, which is involved in various cellular processes, including cell growth and differentiation. Dysregulation of this pathway is implicated in several diseases, making ALK5 kinase an attractive target for drug discovery.

Q3: How does the substitution pattern on the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold influence its biological activity?

A3: Structure-activity relationship (SAR) studies have revealed that the type and position of substituents significantly impact the inhibitory activity of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles against targets like ALK5 kinase. For instance, the presence of aryl or heteroaryl groups at specific positions on the scaffold has been linked to enhanced potency. [, ] These findings underscore the importance of systematic modifications to optimize the biological activity of this class of compounds.

Q4: What synthetic strategies are commonly employed to access diversely substituted 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles?

A4: Several synthetic approaches have been developed, with two notable routes highlighted in the literature:

- Palladium-Catalyzed Cross-Coupling Reactions: This method allows for the direct arylation or heteroarylation of the 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole core structure through C-H activation, offering a versatile strategy for introducing diverse substituents. []

- Intramolecular Cycloaddition Reactions: Researchers have utilized microwave irradiation to induce intramolecular [3+2] cycloaddition of nitrile-imine intermediates, leading to the formation of the desired 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold. [] This approach allows for the construction of structurally complex derivatives, including those with fused rings.

Q5: Beyond their potential therapeutic applications, have 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles been explored for other uses?

A5: Yes, one study highlights the selective hydrolysis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a key step in the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems. [] Penems belong to the β-lactam family of antibiotics, suggesting that 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles could serve as valuable intermediates in the preparation of other biologically active compounds.

Q6: Are there any known challenges or limitations associated with the development of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles as potential drug candidates?

A6: While the research highlights promising aspects of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles, further investigation is necessary to address potential challenges:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

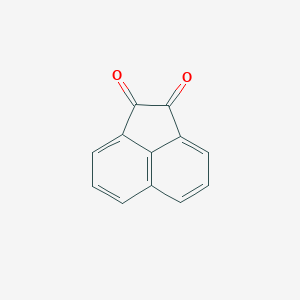

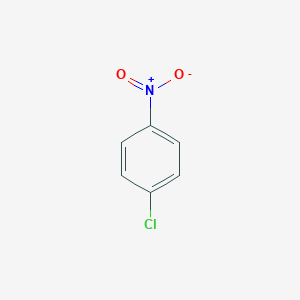

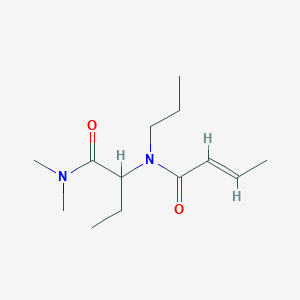

![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)

![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

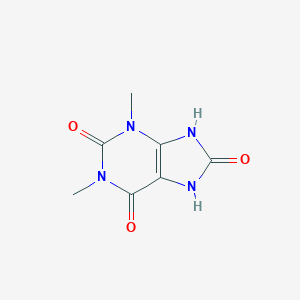

![(6aS,7S,9aR)-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid](/img/structure/B41963.png)